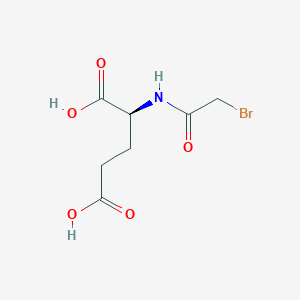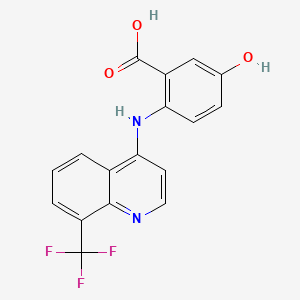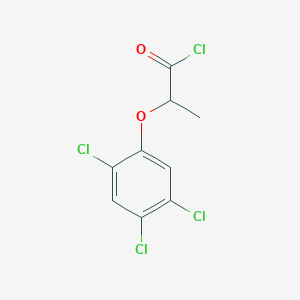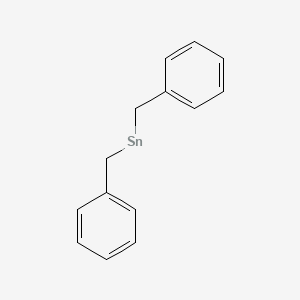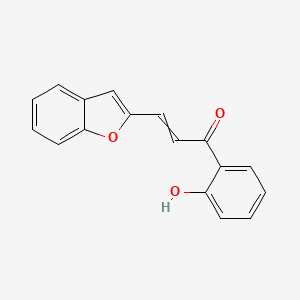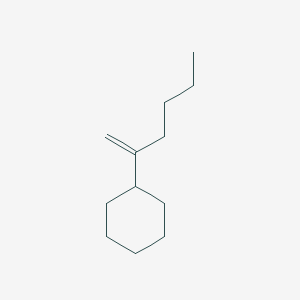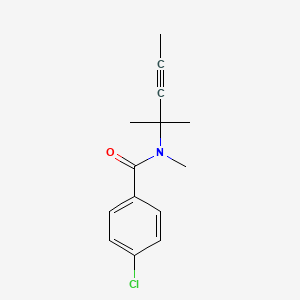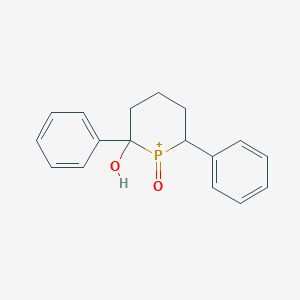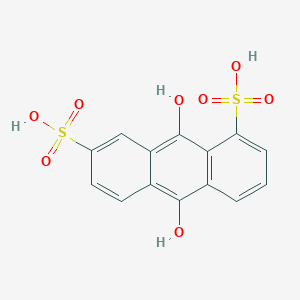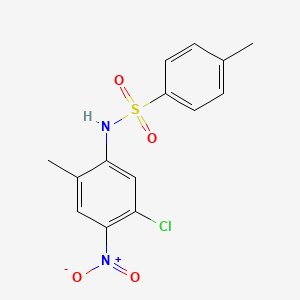
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide is a chemical compound with the molecular formula C13H11ClN2O4S It is known for its unique structure, which includes a chlorinated nitrophenyl group and a sulfonamide group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide typically involves the reaction of 5-chloro-2-methyl-4-nitroaniline with 4-methylbenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, and may include additional steps such as recrystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst, tin(II) chloride.
Nucleophiles: Amines, thiols.
Oxidizing Agents: Potassium permanganate.
Major Products Formed
Reduction: Formation of N-(5-amino-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of N-(5-chloro-2-methyl-4-nitrophenyl)-4-carboxybenzenesulfonamide.
Applications De Recherche Scientifique
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. It can be used to study reaction mechanisms and the effects of substituents on chemical reactivity.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
5-chloro-2-methyl-4-nitroaniline: A precursor in the synthesis of N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide.
N-(4-chloro-2-nitrophenyl)benzenesulfonamide: A similar compound with a different substitution pattern on the phenyl ring.
N-(5-chloro-2-methyl-4-nitrophenyl)-acetamide: A related compound with an acetamide group instead of a sulfonamide group.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a nitro group and a sulfonamide group allows for a wide range of chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
55816-02-9 |
|---|---|
Formule moléculaire |
C14H13ClN2O4S |
Poids moléculaire |
340.8 g/mol |
Nom IUPAC |
N-(5-chloro-2-methyl-4-nitrophenyl)-4-methylbenzenesulfonamide |
InChI |
InChI=1S/C14H13ClN2O4S/c1-9-3-5-11(6-4-9)22(20,21)16-13-8-12(15)14(17(18)19)7-10(13)2/h3-8,16H,1-2H3 |
Clé InChI |
NRNNHKYAKLUYSK-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2C)[N+](=O)[O-])Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



